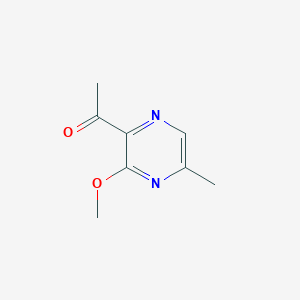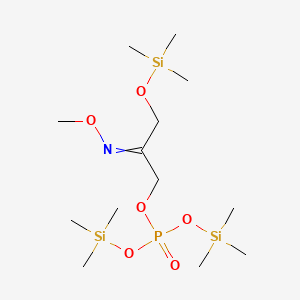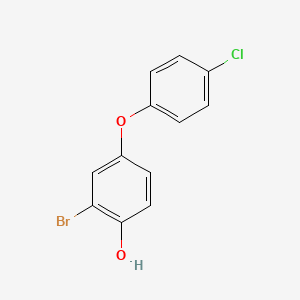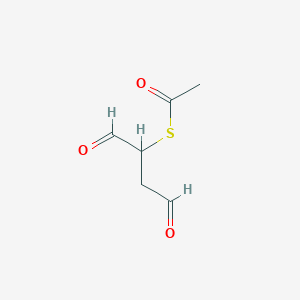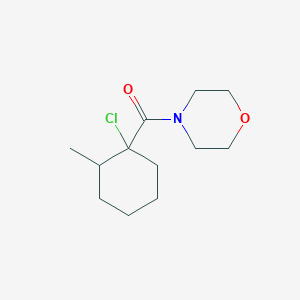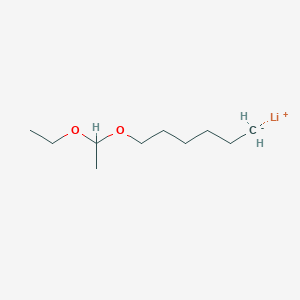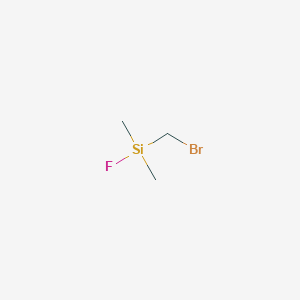![molecular formula C15H14O2S B14638172 Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl- CAS No. 52154-24-2](/img/structure/B14638172.png)
Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- is an organic compound with a complex structure that includes both phenyl and sulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- typically involves the reaction of 4-methylphenylsulfinyl chloride with phenylacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfinyl linkage. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Ethanone, 2-[®-(4-methylphenyl)sulfonyl]-1-phenyl-
Reduction: Ethanone, 2-[®-(4-methylphenyl)thio]-1-phenyl-
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-(2,4,5-trimethylphenyl)-
- Ethanone, 1-(4-chlorophenyl)-
Uniqueness
Ethanone, 2-[®-(4-methylphenyl)sulfinyl]-1-phenyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that lack this functional group and therefore exhibit different properties and applications.
Propiedades
Número CAS |
52154-24-2 |
|---|---|
Fórmula molecular |
C15H14O2S |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
2-[(R)-(4-methylphenyl)sulfinyl]-1-phenylethanone |
InChI |
InChI=1S/C15H14O2S/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3/t18-/m1/s1 |
Clave InChI |
JQIQTCZCJCVZOX-GOSISDBHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


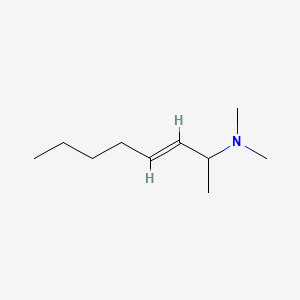
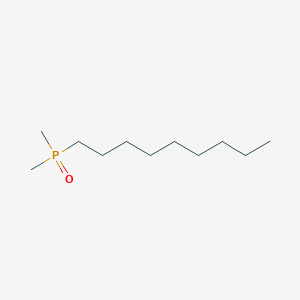
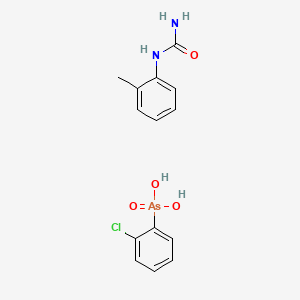
![N,N'-Dimethyl-N-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14638120.png)
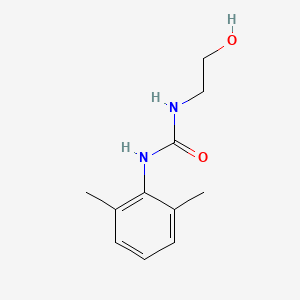
![Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-](/img/structure/B14638125.png)
